2-chloro-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27ClFN5O4S/c1-39-19-12-13-24(40-2)23(15-19)36-25(16-32-28(38)27-20(30)9-5-10-21(27)31)33-34-29(36)41-17-26(37)35-14-6-8-18-7-3-4-11-22(18)35/h3-5,7,9-13,15H,6,8,14,16-17H2,1-2H3,(H,32,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQOOBWRJQEFBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)N3CCCC4=CC=CC=C43)CNC(=O)C5=C(C=CC=C5Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27ClFN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide (CAS Number: 394225-84-4) is a complex organic molecule with potential therapeutic applications. Its unique structure combines elements that may confer significant biological activity, particularly in antimicrobial and anticancer contexts.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 596.1 g/mol . The structural features include:
- A chlorinated benzamide core.
- A thiadiazole ring system.
- A quinoline derivative linked via a thioether group.
This combination suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| CAS Number | 394225-84-4 |
| Molecular Formula | C29H27ClFN5O4S |
| Molecular Weight | 596.1 g/mol |
| Structural Features | Chlorinated benzamide, thiadiazole, quinoline |
Antimicrobial Properties
Recent studies indicate that compounds similar to This compound exhibit promising antimicrobial activity. For instance:
- Inhibition of Bacterial Growth : Compounds with similar structural motifs have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, particularly strains resistant to conventional antibiotics .
- Antifungal Activity : There is evidence suggesting that derivatives containing similar moieties can inhibit the growth of drug-resistant fungal pathogens like Candida auris and Candida albicans .
Anticancer Activity
The compound's structural components may also contribute to anticancer properties. For example:
- Cell Viability Studies : In vitro studies using cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) have demonstrated cytotoxic effects at varying concentrations .
- Mechanism of Action : The proposed mechanisms include the inhibition of specific enzymes involved in tumor growth and proliferation, as well as potential interactions with DNA that disrupt replication processes .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated a series of thiazole derivatives for their antimicrobial properties, revealing that compounds with structural similarities to our target compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of chlorine substitutions in enhancing antimicrobial potency by increasing lipophilicity and reactivity towards microbial targets .
Case Study 2: Anticancer Potential
In another investigation focused on quinoline-based compounds, several derivatives were synthesized and tested against various cancer cell lines. The results indicated that modifications to the quinoline structure could lead to enhanced cytotoxicity and selectivity towards cancer cells over normal cells, suggesting a promising avenue for further development .
Scientific Research Applications
The compound 2-chloro-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmaceuticals. This article explores its scientific research applications, synthesizing insights from diverse sources.
Antimicrobial Activity
Research indicates that compounds containing quinoline and triazole structures exhibit significant antimicrobial properties. For instance, derivatives of quinoline have shown effectiveness against various bacterial strains. The incorporation of the triazole moiety enhances this activity, making it a promising candidate for developing new antimicrobial agents .
Anticancer Properties
The benzamide derivatives have been studied for their potential as anticancer agents. For example, compounds similar to the one have been evaluated for their ability to inhibit specific kinases involved in cancer progression. The presence of the triazole ring has been associated with increased potency against cancer cell lines . In particular, research has highlighted that modifications to the benzamide structure can lead to enhanced inhibition of RET kinase activity, which is crucial in certain types of cancers .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of quinoline derivatives. Studies suggest that compounds with similar structures may provide protective effects against neurodegenerative diseases by modulating neuroinflammation and oxidative stress pathways . This opens avenues for further research into the neuroprotective applications of the compound.
Synthetic Routes
The synthesis of this compound can be achieved through various methodologies. Key steps often involve:
- Formation of the Triazole Ring : This can be accomplished via cyclization reactions involving azides and alkynes or through copper-catalyzed reactions.
- Quinoline Derivative Synthesis : Quinoline structures can be synthesized using methods such as Skraup synthesis or Pfitzinger reaction.
- Benzamide Modification : The final step typically involves acylation reactions to attach the benzamide moiety to the quinoline scaffold.
These synthetic approaches highlight the versatility and complexity involved in producing this compound .
Case Study 1: Antimicrobial Evaluation
In a study evaluating various quinoline derivatives for antimicrobial activity, it was found that modifications leading to increased lipophilicity significantly enhanced antibacterial efficacy against Gram-positive bacteria. The compound's structural features were crucial for its interaction with bacterial membranes .
Case Study 2: Cancer Cell Line Testing
A series of benzamide derivatives were tested against various cancer cell lines. One derivative closely related to the compound demonstrated IC50 values in the nanomolar range against RET-driven tumors, indicating strong potential as a therapeutic agent .
Case Study 3: Neuroprotective Studies
Research investigating neuroprotective effects revealed that certain quinoline-based compounds could reduce oxidative stress markers in neuronal cell cultures. This suggests that similar compounds might mitigate neurodegeneration processes .
Comparison with Similar Compounds
Key Findings :
- Halogen positioning : The 6-fluoro substituent in the benzamide may reduce off-target effects compared to 2,4-difluorophenyl derivatives (e.g., [7–9]), which show broader receptor promiscuity .
Benzothiazole and Thiazole Derivatives
Key Findings :
- Benzothiazole derivatives (e.g., 4g) exhibit potent anticancer activity but lack the triazole-thioether motif, which may improve metabolic stability in the target compound .
- The 2,5-dimethoxyphenyl group in the target compound could enhance solubility compared to purely halogenated analogues (e.g., 4g, 4h) .
Systems Pharmacology and Mechanistic Insights
- Structural similarity vs. biological response : While OA and HG (oleanane triterpenes) share mechanisms due to scaffold similarity, the target compound’s hybrid structure may engage multiple pathways (e.g., kinase inhibition, epigenetic modulation) .
- Gene expression correlation : Only 20% of structurally similar compounds (Tanimoto >0.85) show congruent transcriptomic profiles, underscoring the need for empirical validation despite in silico predictions .
Q & A
Q. What are the key synthetic routes for preparing this compound, and what reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step reactions, including nucleophilic substitutions, amide bond formation, and thioether linkages. Critical steps include:
- Thiadiazole/thiazole core formation : Use of triethylamine as a base to facilitate nucleophilic substitutions (e.g., coupling chloroacetyl chloride with thiol-containing intermediates) .
- Amide bond formation : Catalysts like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) may enhance efficiency .
- Reaction monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity .
- Optimization : Solvent choice (e.g., acetonitrile for polar intermediates), temperature control (reflux for cyclization), and stoichiometric precision are crucial .
Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and functional groups (e.g., fluorobenzamide protons at δ 7.2–8.1 ppm) .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Validates molecular weight and detects impurities .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm) and thioether (C-S, ~650 cm) groups .
- X-ray crystallography : Resolves stereochemical details if crystalline derivatives are obtained .
Q. How do the functional groups (e.g., chloro, fluoro, dimethoxyphenyl) influence reactivity and bioactivity?
- Chlorine/fluorine : Electron-withdrawing groups enhance electrophilicity, aiding interactions with biological targets (e.g., enzyme active sites) .
- Dimethoxyphenyl : Electron-donating groups increase lipophilicity, potentially improving membrane permeability .
- Thioether linkage : Stabilizes the molecule against oxidative degradation and may modulate pharmacokinetics .
Advanced Research Questions
Q. How can researchers systematically optimize reaction yields for multi-step syntheses of this compound?
- DoE (Design of Experiments) : Vary parameters like solvent polarity, temperature, and catalyst loading to identify optimal conditions .
- Parallel synthesis : Screen alternative reagents (e.g., EDCI vs. DCC for amide coupling) .
- In-line analytics : Use real-time HPLC to track intermediate stability and side-product formation .
Q. What computational strategies predict the electronic effects of substituents on reactivity and binding affinity?
- DFT (Density Functional Theory) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
- Molecular Electrostatic Potential (MEP) maps : Visualize charge distribution to guide synthetic modifications .
- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent electronic parameters (Hammett σ) with observed bioactivity .
Q. How can molecular docking studies elucidate potential biological targets for this compound?
- Target selection : Prioritize enzymes with known interactions with triazole/thiadiazole derivatives (e.g., kinase inhibitors) .
- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate binding poses .
- Validation : Compare docking scores with experimental IC values from enzyme inhibition assays .
Q. What strategies resolve contradictions in reported synthetic or bioactivity data for analogous compounds?
- Meta-analysis : Compare reaction conditions (e.g., solvent polarity in vs. ) to identify critical variables.
- Reproducibility testing : Replicate key steps under controlled conditions (e.g., inert atmosphere for oxidation-sensitive intermediates) .
- Side-product profiling : Use LC-MS to detect minor impurities that may skew bioactivity results .
Q. How does the fluorine atom’s position influence pharmacokinetic properties like metabolic stability?
- Metabolic profiling : Incubate the compound with liver microsomes to identify CYP450-mediated degradation hotspots .
- Isosteric replacement : Synthesize analogs with -CF or -OCF to compare metabolic half-lives .
- LogP measurements : Assess how fluorine’s electronegativity impacts lipophilicity and absorption .
Q. What purification challenges arise during scale-up, and how can they be mitigated?
- Recrystallization issues : Poor solubility in common solvents may require mixed-solvent systems (e.g., ethanol-DMF) .
- Column chromatography : Use gradient elution with silica gel or reverse-phase matrices for polar byproducts .
- Crystallization additives : Co-crystallize with templating agents to improve crystal lattice formation .
Q. How can researchers investigate the role of the dihydroquinolin moiety in target selectivity?
- SAR (Structure-Activity Relationship) studies : Synthesize analogs lacking the dihydroquinolin group and compare binding affinities .
- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target protein .
- Competitive binding assays : Use fluorescence polarization to measure displacement by known inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
